molecular formula C13H10N2OS B1637343 3-(6-Aminobenzo[d]thiazol-2-yl)phenol

3-(6-Aminobenzo[d]thiazol-2-yl)phenol

Cat. No.: B1637343
M. Wt: 242.3 g/mol
InChI Key: CSLXORJCPUHWBA-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzothiazole-Based Compounds in Chemical Biology

The benzothiazole (B30560) scaffold, a bicyclic heterocyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, has been a subject of scientific interest since its first synthesis by A. W. Hofmann in 1887. jchemrev.comresearchgate.net Initially, its derivatives were integral to the dye industry and as vulcanization accelerators in rubber manufacturing. jchemrev.comnih.govwikipedia.org However, the versatile nature of this chemical structure soon led to its exploration in the realm of chemical biology and medicinal chemistry. jchemrev.compcbiochemres.com

Over the past few decades, research has demonstrated that benzothiazole and its derivatives possess a vast spectrum of biological activities. jchemrev.compcbiochemres.comijper.org The structural diversity achievable through substitutions on the benzothiazole nucleus has allowed for the development of compounds with a wide array of pharmacological properties. pcbiochemres.com Literature extensively documents their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and neuroprotective agents. pcbiochemres.combenthamscience.comnih.govmdpi.comnih.gov

The evolution of benzothiazole-based compounds in medicinal chemistry is marked by a systematic investigation of structure-activity relationships (SAR). Studies have revealed that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly crucial for modulating biological activity. benthamscience.com This understanding has guided the synthesis of novel derivatives with enhanced potency and selectivity. A prominent example of a clinically successful benzothiazole is Riluzole, a drug used in the treatment of amyotrophic lateral sclerosis (ALS), which underscores the therapeutic potential of this chemical class. jchemrev.com The journey of benzothiazoles from industrial chemicals to key pharmacophores in drug discovery highlights a rich history of chemical innovation and biological application. jchemrev.comjchemrev.com

Rationale for Focused Academic Inquiry into 3-(6-Aminobenzo[d]thiazol-2-yl)phenol

The specific academic focus on this compound stems from a rational design approach that combines the well-established biological significance of the benzothiazole core with the functional contributions of its specific substituents. The rationale for investigating this particular molecule is multifaceted, drawing upon insights from numerous studies on related compounds.

The Privileged Scaffold: The benzothiazole nucleus itself is considered a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. pcbiochemres.comnih.gov

Significance of C-6 Substitution: The presence of an amino group (-NH₂) at the 6-position is a key structural feature in many biologically active benzothiazoles. benthamscience.com For instance, derivatives of 2-amino-6-substituted benzothiazoles have demonstrated a range of activities, including anthelmintic and anticancer properties. researchgate.netnih.gov This substitution is known to influence the molecule's electronic properties and its ability to form interactions with target proteins.

Influence of the C-2 Substituent: The 2-position of the benzothiazole ring is a common site for modification to tune biological effects. benthamscience.com In this case, the 2-(3-hydroxyphenyl) or 2-phenol group is significant. The hydroxyl (-OH) group can act as a critical hydrogen bond donor and acceptor, which can facilitate strong binding to the active sites of enzymes and receptors. nih.gov Phenolic moieties are also frequently associated with antioxidant properties. pcbiochemres.com

Combined Potential for Synergistic Activity: The strategic placement of an amino group at C-6 and a phenol (B47542) group at C-2 creates a molecule with multiple points for potential biological interactions. Research on structurally similar compounds provides a strong basis for investigating this compound for specific therapeutic applications. For example, studies on 2-phenyl benzothiazole derivatives have highlighted their anticancer potential, while other research has pointed to the neuroprotective effects of different benzothiazole compounds. nih.govnih.gov Furthermore, a structurally related compound, 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine, has shown potent activity against cervical cancer cells by regulating key cellular pathways. nih.gov

This convergence of favorable structural motifs provides a compelling rationale for the dedicated study of this compound as a candidate for drug discovery programs.

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to this compound

The investigation into this compound is guided by established research trends for benzothiazole derivatives, while also facing specific knowledge gaps that future studies aim to address.

Current Research Trajectories:

Synthesis and SAR Exploration: A primary research trajectory involves the synthesis of new analogues by modifying the amino and phenol functional groups to establish a clear structure-activity relationship (SAR). benthamscience.commdpi.com This includes altering the position of the hydroxyl group on the phenyl ring or substituting the amino group to explore effects on biological potency.

Anticancer Evaluation: Given the extensive literature on the anticancer properties of benzothiazoles, a significant research effort is directed towards evaluating this compound against various cancer cell lines. nih.govnih.gov

Investigation of Antioxidant and Neuroprotective Effects: The presence of the phenol group prompts investigation into its antioxidant capabilities. pcbiochemres.com Concurrently, based on the known neuroprotective profile of the benzothiazole class, its potential in models of neurodegenerative diseases is an active area of research. nih.govnih.gov

Development of Fluorescent Probes: Benzothiazole-based compounds are often fluorescent. nih.govnih.gov This property is being explored to develop this compound derivatives as fluorescent markers for biological imaging applications.

Identified Knowledge Gaps:

Target Identification: While the compound may exhibit biological activity, its precise molecular targets are largely unidentified. Future research must focus on target deconvolution to understand its mechanism of action.

Comprehensive Pharmacological Profiling: The full therapeutic potential of this compound remains to be unlocked. Most studies on benzothiazoles focus on a limited set of activities. A broader screening approach could reveal novel applications, such as antiviral, antimalarial, or antidiabetic effects. jchemrev.compcbiochemres.com

Pharmacokinetic Profile: There is a significant lack of data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding its pharmacokinetic profile is crucial for any progression towards clinical application. nih.gov

Mechanism of Action: For any observed biological effect, the underlying mechanism of action is often a major knowledge gap. For instance, if the compound displays anticancer activity, the specific signaling pathways it modulates need to be elucidated to support its development as a therapeutic agent. nih.gov

The following table summarizes the key research areas and objectives for this compound.

Research AreaKey ObjectivesRelevant Findings from Related Compounds
Medicinal Chemistry Synthesis of derivatives, SAR studies.Substitutions at C-2 and C-6 are critical for activity. benthamscience.com
Oncology Evaluation of anticancer activity, mechanism elucidation.Related compounds show potent anti-proliferative effects. nih.govnih.gov
Neuroscience Assessment of neuroprotective properties.Benzothiazole scaffold is associated with neuroprotection. nih.gov
Biophysical Chemistry Exploration of fluorescence for imaging applications.Benzothiazoles are known to be fluorescent. nih.gov

Properties

Molecular Formula

C13H10N2OS

Molecular Weight

242.3 g/mol

IUPAC Name

3-(6-amino-1,3-benzothiazol-2-yl)phenol

InChI

InChI=1S/C13H10N2OS/c14-9-4-5-11-12(7-9)17-13(15-11)8-2-1-3-10(16)6-8/h1-7,16H,14H2

InChI Key

CSLXORJCPUHWBA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C2=NC3=C(S2)C=C(C=C3)N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC3=C(S2)C=C(C=C3)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 6 Aminobenzo D Thiazol 2 Yl Phenol

Fundamental Synthetic Approaches to the Benzothiazole (B30560) Core Precursors

The synthesis of the benzothiazole scaffold, the central structural motif of 3-(6-Aminobenzo[d]thiazol-2-yl)phenol, is predicated on several foundational chemical reactions. The most conventional methods involve the cyclization of precursors that already contain the benzene (B151609) ring and the necessary heteroatoms, or precursors that will form the thiazole (B1198619) ring in situ.

One of the primary routes is the condensation of 2-aminobenzenethiols with a variety of reagents such as carboxylic acids, acyl chlorides, esters, aldehydes, or nitriles. ijper.org This approach, however, is often limited by the stability and availability of the substituted 2-aminobenzenethiol precursors, which are susceptible to oxidation. ijper.org For the target molecule, this would necessitate a precursor like 5-amino-2-aminobenzenethiol.

A more widely employed and robust strategy for constructing 2-aminobenzothiazoles is the Hugershoff reaction. This method involves the reaction of an aniline (B41778) derivative with a thiocyanate (B1210189) salt, typically potassium thiocyanate (KSCN), in the presence of an oxidizing agent like bromine. acs.orgnih.gov The reaction proceeds through the formation of a thiocyanoaniline intermediate, which then undergoes intramolecular cyclization to form the 2-aminobenzothiazole (B30445) ring. acs.orgnih.gov The general mechanism for this type of cyclization is outlined below:

General Reaction Scheme for 2-Aminobenzothiazole Formation

Reactants Reagents Product

| Substituted Aniline | 1. KSCN 2. Br₂ in Acetic Acid | 2-Aminobenzothiazole Derivative |

This table illustrates the general reactants and reagents for the Hugershoff reaction.

Another fundamental approach involves the intramolecular cyclization of thiobenzanilides, often facilitated by transition metals, a method known as Jacobson's synthesis. ijper.org Additionally, various modern methods utilize different catalysts and reaction conditions, including microwave irradiation and green chemistry principles, to improve efficiency and yield. researchgate.netmdpi.com

Direct and Convergent Synthetic Routes for this compound

The synthesis of the title compound can be achieved through both linear, multi-step sequences and more efficient convergent strategies like one-pot reactions.

Multi-step Reaction Sequences and Intermediate Compound Isolation

Multi-step synthesis provides a controlled pathway to the target molecule, allowing for the isolation and purification of key intermediates. A plausible synthetic route for this compound involves the construction of the 2-aminobenzothiazole core followed by the introduction or modification of functional groups.

One extensively documented method for analogous compounds involves the cyclization of substituted anilines with potassium thiocyanate and bromine in acetic acid. acs.orgnih.gov To synthesize a hydroxylated benzothiazole, a key challenge is the protection of the hydroxyl group during the oxidative cyclization. Researchers have explored various protecting groups, with the tert-butyldimethylsilyl (TBDMS) group showing particular efficacy as it can be easily removed during the work-up phase. acs.orgnih.gov

A representative multi-step synthesis for a similar hydroxy-substituted 2-aminobenzothiazole is detailed in the following table, which could be adapted for the target compound.

Table 1: Multi-step Synthesis of a Hydroxy-Substituted 2-Aminobenzothiazole Derivative

Step Starting Material Reagents and Conditions Intermediate/Product Yield Reference
1. Protection Methyl 3-hydroxy-4-nitrobenzoate TBDMSCl, pyridine, rt, 15 h Methyl 3-((tert-butyldimethylsilyl)oxy)-4-nitrobenzoate - acs.orgnih.gov
2. Reduction Protected Nitro Compound H₂, Pd/C, MeOH, rt, 5 h Methyl 4-amino-3-((tert-butyldimethylsilyl)oxy)benzoate 56% acs.orgnih.gov
3. Cyclization Protected Amino Compound KSCN, Br₂, CH₃COOH; then aq. NaHCO₃ Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate 60% acs.orgnih.gov

This table outlines a multi-step sequence involving protection, reduction, and cyclization to form a functionalized benzothiazole.

Another strategy involves starting with a pre-functionalized benzothiazole. For example, a 6-nitro-2-aminobenzothiazole can be synthesized first. The 2-amino group is then protected (e.g., by acylation), followed by the reduction of the nitro group at the 6-position to an amino group. nih.govmdpi.com The final step would involve coupling this intermediate with a suitable precursor to introduce the 3-hydroxyphenyl group at the 2-position, or deprotection.

One-Pot and Cascade Reaction Strategies for Efficient Synthesis

To enhance synthetic efficiency, reduce waste, and shorten reaction times, one-pot and cascade reaction methodologies are increasingly favored. clockss.orgjetir.org These strategies combine multiple reaction steps into a single operation without isolating intermediates.

For the synthesis of 2-substituted benzothiazoles, an efficient one-pot approach involves the condensation of 2-aminothiophenol (B119425) with aldehydes. mdpi.com For instance, various 2-arylbenzothiazoles have been prepared in excellent yields by reacting 2-aminothiophenol and aromatic aldehydes using a mixture of H₂O₂/HCl as a catalyst in ethanol (B145695) at room temperature. mdpi.com To produce this compound, this would theoretically involve the reaction of 5-amino-2-mercaptoaniline with 3-hydroxybenzaldehyde.

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, are also employed. The synthesis of thiazole derivatives can be achieved through a cascade protocol involving an SN2 reaction, Michael addition, and subsequent elimination and rearrangement steps. nih.gov Such complex, domino-like sequences offer a powerful means to rapidly assemble the benzothiazole core from simpler precursors.

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, and the nature of reactants and protecting groups.

In the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides via Suzuki coupling, researchers optimized conditions by testing various solvents (toluene, DMF, 1,4-dioxane), temperatures (80–100 °C), and palladium catalysts to achieve high yields (up to 85%). mdpi.comresearchgate.net Protecting the 2-amino group via acylation was found to be a critical step for enhancing the yield of the coupled products. mdpi.com

Catalyst selection is also a key area for optimization. The condensation of 2-aminothiophenol with aldehydes has been shown to be effectively catalyzed by ammonium (B1175870) chloride in a methanol-water solvent system at room temperature, providing an economical and environmentally benign option. mdpi.com The ratio of reactants is also critical; a study found that a 1:1:6:3 ratio of 2-aminothiophenol to aromatic aldehyde to H₂O₂ to HCl was optimal for one such condensation. mdpi.com

Table 2: Optimization of a Condensation Reaction for Benzothiazole Synthesis

Catalyst Solvent Temperature Time Yield Reference
H₂O₂/HCl Ethanol Room Temp. 1 h ~95% mdpi.com
NH₄Cl MeOH/H₂O Room Temp. 1 h High mdpi.com
Polystyrene-Iodine Acetate Dichloromethane - - High mdpi.com

This table compares different catalytic systems for the synthesis of 2-arylbenzothiazoles, highlighting efforts to improve reaction efficiency.

Strategic Derivatization and Functionalization of this compound

The presence of two distinct nucleophilic sites—the 6-amino group and the phenolic hydroxyl group—in this compound allows for a range of strategic derivatization and functionalization reactions.

Regioselective Modifications at the Phenolic Hydroxyl Position

Achieving regioselectivity is a key challenge in the functionalization of molecules with multiple reactive sites. For this compound, modifying the phenolic hydroxyl group while leaving the 6-amino group intact is a common objective.

Research on structurally related 2-amino-hydroxybenzothiazoles has demonstrated that the selective O-alkylation of the phenolic hydroxyl group is feasible. acs.orgnih.gov This can be accomplished using the Williamson ether synthesis, where the phenol (B47542) is treated with an alkyl halide in the presence of a weak base like potassium carbonate (K₂CO₃). The 2-amino group is significantly less nucleophilic under these conditions and does not interfere with the reaction, allowing for selective etherification at the hydroxyl position. acs.orgnih.gov This method provides a direct route to a variety of ether derivatives.

Table 3: Selective O-Alkylation of Hydroxy-2-aminobenzothiazole Derivatives

Substrate Alkylating Agent Base/Solvent Temperature Yield Reference
Methyl 2-amino-5-hydroxybenzo[d]thiazole-6-carboxylate Benzyl bromide K₂CO₃ / DMF 60 °C 45% acs.orgnih.gov
Methyl 2-amino-5-hydroxybenzo[d]thiazole-6-carboxylate Ethyl bromoacetate K₂CO₃ / CH₃CN 80 °C 33% acs.orgnih.gov

This table presents data on the selective derivatization of the hydroxyl group in the presence of an amino group on the benzothiazole core.

Other strategies for regioselective functionalization of phenols include directed ortho-metalation or enzymatic catalysis, although their application to this specific molecule is less documented. rhhz.netnih.gov The inherent difference in the acidity and nucleophilicity of the phenolic hydroxyl versus the aromatic amino group is the cornerstone of achieving such selective chemical transformations.

Chemical Transformations of the Amino Group on the Benzothiazole Moiety

The amino group at the C-6 position of the this compound scaffold is a versatile functional handle for a variety of chemical transformations. Its reactivity allows for the introduction of diverse substituents, enabling the fine-tuning of the molecule's physicochemical properties and the exploration of structure-activity relationships. Key transformations include acylation, sulfonylation, and the formation of ureas, thioureas, and Schiff bases.

Acylation of the 6-amino group is a common strategy to introduce amide functionalities. This is typically achieved by reacting the parent compound with acyl chlorides or anhydrides. For instance, reaction with chloroacetyl chloride introduces a reactive chloroacetamide group, which can be further functionalized through nucleophilic substitution with various amines or thiols. nih.gov This two-step process significantly expands the chemical diversity of the resulting analogues. nih.gov

Sulfonylation offers another route to modify the amino group, leading to the formation of sulfonamides. This reaction is generally carried out using sulfonyl chlorides in the presence of a base. These transformations are often part of a broader synthetic strategy where the initial 2-aminobenzothiazole core is built from a corresponding nitro-substituted precursor. The nitro group is reduced to an amine, which is then functionalized. nih.gov

Furthermore, the 6-amino group can undergo condensation reactions with aldehydes to form Schiff bases (imines). This transformation is particularly useful as it can be performed under mild conditions, sometimes assisted by microwave irradiation to reduce reaction times and improve yields. nih.gov The resulting imine bond can also be subsequently reduced to form a stable secondary amine linkage.

These transformations highlight the synthetic utility of the 6-amino group, making it a key site for molecular modification in the development of new this compound-based compounds.

Table 1: Summary of Chemical Transformations of the 6-Amino Group

TransformationReagent(s)Functional Group FormedReference
AcylationAcyl Chloride (e.g., Chloroacetyl chloride)Amide nih.gov
SulfonylationSulfonyl ChlorideSulfonamide nih.gov
Urea (B33335) FormationIsocyanateUrea nih.gov
Thiourea FormationIsothiocyanateThiourea nih.gov
Schiff Base FormationAldehydeImine (Schiff Base) nih.gov

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzothiazole Ring System

The benzothiazole ring system of this compound is composed of a benzene ring fused to a thiazole ring. The reactivity of this bicyclic system towards substitution reactions is influenced by the electron-donating nature of the amino and hydroxyl groups and the inherent electronic properties of the heterocyclic system.

Electrophilic Aromatic Substitution: The benzene portion of the benzothiazole nucleus is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the fused thiazole ring. However, the presence of the powerful electron-donating amino (-NH₂) group at the C-6 position and the hydroxyl (-OH) group on the appended phenol ring significantly activates the aromatic rings towards electrophiles. Substitutions would be directed to positions ortho and para to these activating groups. For the benzothiazole moiety, this would favor substitution at the C-5 and C-7 positions.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a less common but important reaction for aryl halides, particularly those activated by strong electron-withdrawing groups. libretexts.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com For SNAr to occur, two main conditions are typically required: (1) the presence of a good leaving group (usually a halide) on the aromatic ring, and (2) the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These withdrawing groups are essential for stabilizing the negative charge of the intermediate carbanion. libretexts.org

In the context of the this compound backbone, a nucleophilic aromatic substitution would require a precursor where the benzothiazole ring is substituted with both a leaving group and an activating electron-withdrawing group. For example, a 7-chloro-6-nitro-benzothiazole derivative could undergo nucleophilic substitution of the chloride, as the nitro group at the para-like position provides the necessary activation and stabilization of the intermediate. nih.gov The nucleophile attacks the carbon bearing the leaving group, forming the intermediate, followed by the departure of the leaving group to restore aromaticity. youtube.com

Introduction of Diverse Chemical Scaffolds for Structure-Activity Relationship Elucidation

The systematic introduction of diverse chemical scaffolds onto the this compound core is a fundamental strategy for elucidating structure-activity relationships (SAR). By modifying specific regions of the molecule—namely the phenolic ring, the benzothiazole nucleus, and the amino group—researchers can probe the molecular interactions with biological targets and optimize for desired activities.

SAR studies on related benzothiazole analogues have demonstrated that modifications at several positions can profoundly impact biological activity, such as receptor binding affinity. nih.gov For example, in a series of benzothiazolone-based sigma receptor ligands, structural modifications to linker length, aryl substitution, and alkylamine ring size were investigated. nih.gov The synthesis often involves multi-step sequences, such as Friedel-Crafts acylation to introduce substituents at the 6-position of a benzothiazolone core, followed by further reactions to build the desired scaffolds. nih.gov

One common approach involves the derivatization of the 6-amino group. As detailed in section 2.4.2, this group can be acylated and then linked to various cyclic amines or other moieties. nih.gov Another strategy is to modify the phenolic hydroxyl group, for example, through Williamson ether synthesis to introduce a variety of alkyl or aryl ether linkages. nih.govacs.org These modifications can alter the compound's lipophilicity, hydrogen bonding capability, and steric profile.

Furthermore, building entirely new heterocyclic systems onto the benzothiazole framework is a powerful method for exploring novel chemical space. For instance, chalcones derived from substituted benzothiazoles can act as intermediates to synthesize a range of heterocyclic derivatives, including 1,3-oxazines and 1,3-thiazines, by reacting them with urea or thiourea. uokerbala.edu.iq

Table 2: Examples of Scaffold Modifications for SAR Studies on Benzothiazole Analogues

Starting ScaffoldModification SiteIntroduced Scaffold/GroupResulting Compound TypeReference
Benzo[d]thiazol-2(3H)-oneC-6 PositionAcyl and Alkyl Groups6-Substituted Benzothiazolones nih.gov
2-AminobenzothiazoleAmino GroupChloroacetyl, then PiperazineBenzothiazole-Piperazine Hybrids nih.gov
4-(Benzo[d]thiazol-2-yl)phenylaminePhenylamineSubstituted Sulfonylpiperidine CarboxamidesComplex Amide Derivatives nih.gov
2-Aminobenzothiazole AldehydeAldehyde GroupAcetophenone Derivatives (Claisen-Schmidt)Chalcone Intermediates uokerbala.edu.iq
Hydroxy-2-aminobenzo[d]thiazoleHydroxyl GroupAlkyl Halides (Williamson Ether Synthesis)Alkoxy-Substituted Benzothiazoles nih.govacs.org

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound Analogues

The synthesis of benzothiazole derivatives, including analogues of this compound, has traditionally involved methods that may use harsh conditions, toxic reagents, or generate significant waste. In response, there is a growing emphasis on developing more sustainable and environmentally friendly synthetic routes that align with the principles of green chemistry. mdpi.comresearchgate.net

A primary focus of green synthesis is the replacement of hazardous reagents and catalysts with more benign alternatives. One of the most common methods for forming the benzothiazole ring is the condensation of a 2-aminothiophenol with a carboxylic acid or aldehyde. mdpi.com Green approaches to this condensation include:

Use of Greener Catalysts: Researchers have explored various catalysts to improve efficiency and reduce environmental impact. These include commercial laccases, heterogeneous catalysts like tin pyrophosphate (SnP₂O₇), and simple systems like H₂O₂/HCl in ethanol. mdpi.comresearchgate.net Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused, minimizing waste. mdpi.com

Solvent-Free and Alternative Solvent Conditions: Many protocols aim to reduce or eliminate the use of volatile organic solvents. Reactions have been successfully carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction and improve yields. mdpi.com Water is also being explored as a green solvent for some steps.

Energy Efficiency: Microwave-assisted synthesis has emerged as a key green technology. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating. mdpi.com For example, the condensation of ortho-aminothiophenol with fatty acids has been achieved in 3-4 minutes under microwave irradiation using P₄S₁₀ as a catalyst. mdpi.com

Atom Economy: One-pot cascade reactions are being designed to improve atom economy by combining multiple synthetic steps into a single operation, which avoids the need for isolating intermediates and reduces solvent and energy consumption. nih.gov An example is the one-pot reaction of arylisothiocyanates with amines using iodine as a catalyst and molecular oxygen as the oxidant to form 2-aminobenzothiazoles. nih.gov

These green chemistry approaches offer viable and often superior alternatives to traditional synthetic methods, providing pathways to benzothiazole analogues that are not only efficient but also sustainable. researchgate.net

Table 3: Comparison of Traditional vs. Green Synthesis Approaches for Benzothiazoles

FeatureTraditional ApproachGreen Chemistry ApproachReference
Catalyst Homogeneous acids/bases, transition metals (e.g., Cu, Pd)Heterogeneous catalysts (e.g., SnP₂O₇), enzymes (laccases), H₂O₂/HCl nih.govmdpi.comresearchgate.net
Solvent Toluene, other volatile organic compoundsSolvent-free, water, ethanol nih.govmdpi.com
Energy Source Conventional heating (reflux)Microwave irradiation mdpi.com
Reaction Time Often several hoursMinutes to a few hours mdpi.com
Process Multi-step with intermediate isolationOne-pot cascade reactions nih.gov
Oxidant Stoichiometric chemical oxidantsMolecular oxygen (O₂) nih.gov

Advanced Analytical and Spectroscopic Characterization Applications of 3 6 Aminobenzo D Thiazol 2 Yl Phenol in Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Investigating Molecular Structure of 3-(6-Aminobenzo[d]thiazol-2-yl)phenol and its Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise arrangement of atoms and their connectivity can be determined.

The ¹H NMR spectrum of a this compound analogue would be expected to exhibit distinct signals corresponding to the protons in different chemical environments. Aromatic protons typically resonate in the downfield region, generally between 6.0 and 8.5 ppm. The specific chemical shifts are influenced by the electronic effects of the amino (-NH₂) and hydroxyl (-OH) substituents, as well as their positions on the aromatic rings. For instance, the protons on the aminobenzothiazole moiety and the phenol (B47542) ring will show characteristic splitting patterns (e.g., doublets, triplets, or multiplets) depending on their coupling with neighboring protons. The amine and hydroxyl protons themselves would likely appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. uq.edu.au

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. Aromatic carbons typically appear in the range of 110-160 ppm. Carbons directly attached to the nitrogen of the amino group and the oxygen of the hydroxyl group would be expected to resonate at the lower field end of this range due to the deshielding effects of these electronegative atoms. mdpi.com The quaternary carbons, such as the one at the junction of the thiazole (B1198619) and benzene (B151609) rings, and the carbon bonded to the phenolic hydroxyl group, would also exhibit characteristic chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 2-(Aminophenyl)benzothiazole Analogue

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH 6.5 - 8.0 112 - 135
Aromatic C-NH₂ - ~150
Aromatic C-OH - ~155
Benzothiazole (B30560) C=N - ~168
NH₂ Broad singlet, variable -
OH Broad singlet, variable -

Note: The data presented in this table is representative of 2-(aminophenyl)benzothiazole analogues and serves as an estimation for this compound. uq.edu.auuq.edu.au

While one-dimensional NMR provides valuable information, two-dimensional (2D) NMR techniques are often necessary for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.

Correlation Spectroscopy (COSY): A COSY experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing the connectivity of protons within the individual aromatic rings of this compound. uq.edu.au

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This allows for the direct assignment of a proton signal to its corresponding carbon signal, greatly simplifying the interpretation of the ¹³C NMR spectrum. uq.edu.au

Mass Spectrometry (MS) Applications in the Identification and Elucidation of Reaction Products of this compound

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a highly sensitive method that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio of an ion with very high accuracy (typically to within a few parts per million). This precision allows for the determination of the exact molecular formula of a compound. For this compound (C₁₃H₁₀N₂OS), HRMS would be able to distinguish its molecular ion from other ions that have the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized compound or an unknown reaction product. sci-hub.ruamazonaws.com

Table 2: Theoretical and Measured Exact Masses for a Hydroxyphenyl Benzothiazole Analogue

Molecular Formula Theoretical Exact Mass [M+H]⁺ Measured Exact Mass [M+H]⁺ Difference (ppm)
C₁₆H₁₄N₂O₂S 299.0849 299.0818 -10.4

Note: This data is for an analogous compound and illustrates the principle of exact mass determination by HRMS. sci-hub.ru

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific functional groups and their connectivity.

For this compound, the fragmentation would likely involve characteristic losses of small neutral molecules or radicals. For example, cleavage of the bond between the phenol ring and the benzothiazole core is a plausible fragmentation pathway. The amino group can also influence fragmentation, often leading to α-cleavage (cleavage of the bond adjacent to the C-N bond). libretexts.org By carefully analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be pieced together. This is particularly useful for distinguishing between isomers, which may have identical molecular weights but different fragmentation patterns.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Probing Electronic Transitions and Environmental Interactions of this compound

UV-Vis and fluorescence spectroscopy are techniques that provide insights into the electronic structure of a molecule and its interactions with the surrounding environment. These methods are based on the absorption and emission of light by molecules, which correspond to transitions between different electronic energy levels.

The UV-Vis absorption spectrum of this compound would be expected to show absorption bands in the ultraviolet and possibly the visible region of the electromagnetic spectrum. These absorptions are due to π → π* and n → π* electronic transitions within the conjugated aromatic system. niscpr.res.in The positions and intensities of these absorption maxima (λ_max) are characteristic of the compound's chromophore. The presence of the amino and hydroxyl groups, which are strong electron-donating groups, is likely to cause a red-shift (a shift to longer wavelengths) in the absorption bands compared to the unsubstituted 2-phenylbenzothiazole (B1203474) core.

Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted by a molecule after it has been excited to a higher electronic state. Many benzothiazole derivatives are known to be fluorescent. researchgate.net The fluorescence emission spectrum is typically a mirror image of the absorption spectrum but is shifted to longer wavelengths (a phenomenon known as the Stokes shift). The wavelength and intensity of the fluorescence can be highly sensitive to the solvent polarity and the presence of other interacting species. This sensitivity makes fluorescence spectroscopy a valuable tool for studying intermolecular interactions and for the development of chemical sensors. For some hydroxyphenyl benzothiazole derivatives, an excited-state intramolecular proton transfer (ESIPT) can occur, leading to a large Stokes shift and dual fluorescence emission. nih.gov

Table 3: Representative Photophysical Data for a 2-Phenylbenzothiazole Analogue

Solvent Absorption λ_max (nm) Emission λ_max (nm) Stokes Shift (nm)
Methanol ~330-340 ~380-450 ~50-110

Note: This data is representative of 2-phenylbenzothiazole analogues and provides an estimation of the expected photophysical properties. niscpr.res.in

Absorption and Emission Profile Analysis of this compound

The analysis of the absorption and emission spectra of this compound is fundamental to understanding its photophysical behavior. The absorption profile, determined by UV-Visible spectroscopy, reveals the specific wavelengths of light the molecule absorbs, corresponding to electronic transitions from the ground state to various excited states. These transitions, typically of π→π* and n→π* character, are characteristic of the benzothiazole core and are influenced by the substituent groups—the amino and phenol moieties in this case. For instance, studies on other benzothiazole derivatives have shown strong absorption bands in the UV-A and near-visible regions. The position and intensity of these bands are sensitive to the molecular environment, including solvent polarity.

Table 1: Illustrative Photophysical Data of Related Benzothiazole Derivatives

Compound Absorption Max (λ_abs) (nm) Emission Max (λ_em) (nm) Solvent
N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide 271 - Not Specified
N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide 303 - Not Specified
N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide 307 - Not Specified
2-(2-Hydroxyphenyl)benzothiazole (B1206157) (HBT) ~350 ~520 (keto form) CH2Cl2

This table presents data for related compounds to illustrate the general photophysical properties of the benzothiazole class, as specific data for this compound is not available in the cited literature.

Quantum Yield and Fluorescence Lifetime Measurements for Advanced Applications

For advanced applications in fields such as materials science and biomedical imaging, quantitative measures of a fluorophore's efficiency and temporal emission characteristics are paramount. The fluorescence quantum yield (Φ_F) and fluorescence lifetime (τ_F) are two such critical parameters.

The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to the photons absorbed. A high quantum yield is often a prerequisite for bright fluorescent probes. The quantum yield of benzothiazole derivatives can vary significantly depending on their chemical structure and environment. For example, cyano-substitution on a 2-(2-hydroxyphenyl)benzothiazole was shown to dramatically increase the quantum yield from 0.07 to 0.49 in dichloromethane. This highlights the potential to tune the fluorescence brightness of the benzothiazole scaffold.

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. This parameter is typically on the nanosecond timescale and is sensitive to the local environment of the fluorophore, including the presence of quenchers. Time-resolved fluorescence spectroscopy is used to measure the fluorescence lifetime. This property is crucial for applications in fluorescence lifetime imaging microscopy (FLIM), which can provide information about the cellular microenvironment. For instance, rhodamine-benzothiazole dyads have been reported to have fluorescence lifetimes in the range of 4-7 nanoseconds in polar aprotic solvents.

Table 2: Illustrative Quantum Yield and Lifetime Data of Related Fluorophores

Fluorophore System Quantum Yield (Φ_F) Fluorescence Lifetime (τ_F) (ns)
Rhodamine derivative 8 - 3.6
Rhodamine derivative 9 - 1.62
Cyano-substituted HBT 0.49 -

This table shows representative data for other fluorescent compounds to exemplify the concepts of quantum yield and fluorescence lifetime, as specific measurements for this compound are not documented in the provided search results.

X-ray Crystallography for Precise Three-Dimensional Molecular Structure Determination of this compound and its Co-crystals

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide a wealth of information, including bond lengths, bond angles, and torsional angles. This data would confirm the planarity of the benzothiazole ring system and reveal the orientation of the phenol and amino substituents.

Furthermore, crystallographic analysis elucidates the intermolecular interactions that govern the packing of molecules in the crystal lattice, such as hydrogen bonding and π-π stacking. The amino and phenol groups of this compound are capable of forming strong hydrogen bonds, which would be expected to play a significant role in its solid-state architecture. For example, the crystal structure of 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol revealed the presence of intramolecular hydrogen bonds.

The ability of this compound to form co-crystals is also of significant interest. Co-crystals are multicomponent crystalline solids where the components are held together by non-covalent interactions. By co-crystallizing with other molecules (co-formers), it is possible to modify the physicochemical properties of the parent compound. X-ray crystallography is essential for confirming the formation of a co-crystal and for characterizing the new hydrogen-bonding networks and packing motifs. Studies on other 2-aminobenzothiazole (B30445) derivatives have demonstrated their ability to form co-crystals with carboxylic acids, primarily through hydrogen bonding between the acid group and the benzothiazole nitrogen and amino group.

Chromatographic Methodologies (HPLC, GC-MS) for Purity Assessment and Isolation of this compound in Complex Mixtures

Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. For a molecule like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be valuable analytical tools.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity assessment of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound would be a key identifier, and the area under the peak would be proportional to its concentration, allowing for quantification of purity. Preparative HPLC could be used for the isolation of the compound from a reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the volatility of this compound may require derivatization to increase its vapor pressure, GC-MS analysis would provide not only a retention time for identification but also a mass spectrum. The mass spectrum, showing the molecular ion peak and fragmentation pattern, serves as a molecular fingerprint, allowing for unambiguous identification and structural elucidation. Although specific methods for this compound are not detailed in the available literature, general procedures for the analysis of related benzothiazole derivatives often involve these standard chromatographic techniques.

Computational Chemistry and Molecular Modeling Insights into 3 6 Aminobenzo D Thiazol 2 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling of 3-(6-Aminobenzo[d]thiazol-2-yl)phenol

Comprehensive searches of scholarly databases have not yielded specific studies utilizing quantum chemical calculations to profile the electronic structure and reactivity of this compound.

Density Functional Theory (DFT) for Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

There are no specific published Density Functional Theory (DFT) studies that analyze the Molecular Electrostatic Potential (MEP) or Frontier Molecular Orbitals (HOMO-LUMO) of this compound. However, related research on other benzothiazole (B30560) derivatives provides a general understanding of how such analyses are conducted. For instance, a study on 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives employed DFT calculations to investigate their electronic and energetic descriptors. nih.gov Such studies typically calculate HOMO and LUMO energies to determine the energy gap, which provides insights into the molecule's reactivity and electron-donating or -accepting capabilities. nih.gov The MEP maps generated in these studies help to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Calculation of Spectroscopic Parameters (e.g., NMR, UV-Vis) for Theoretical Validation

No specific theoretical calculations of spectroscopic parameters such as NMR and UV-Vis spectra for this compound have been found in the reviewed literature. Computational studies on similar molecules, for example, 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol, have utilized techniques like the Gauge-Independent Atomic Orbital (GIAO) method to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values are often compared with experimental data for structural validation. researchgate.net Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic transitions to predict UV-Vis absorption spectra, as demonstrated in studies of other heterocyclic compounds.

Molecular Docking and Ligand-Target Interaction Prediction for this compound

Specific molecular docking studies focusing on this compound are not available in the current body of scientific literature.

Identification of Putative Binding Pockets in Macromolecular Targets

Without specific molecular docking studies for this compound, no putative binding pockets in specific macromolecular targets have been identified for this compound. Research on analogous benzothiazole derivatives often employs molecular docking to explore interactions with various biological targets. For example, derivatives have been docked into the active sites of enzymes like the Human Epidermal Growth Factor Receptor (HER) and DNA to predict potential anticancer activity. nih.gov

Prediction of Binding Modes and Affinities with Enzymes and Receptors

There are no published predictions of binding modes or affinities for this compound with any specific enzymes or receptors. In studies of similar compounds, docking simulations are used to predict the binding energy (often in kcal/mol) and to visualize the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. nih.gov For instance, certain benzo[d]thiazol-2-amine derivatives have shown high binding affinities in docking studies, suggesting their potential as therapeutic agents. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis of this compound in Biological Systems

No molecular dynamics (MD) simulation studies specifically investigating the dynamic behavior of this compound in biological systems have been reported. MD simulations are powerful tools for understanding the stability of ligand-protein complexes and the conformational changes that may occur over time. For example, MD simulations have been performed on other novel benzothiazole derivatives to assess their stability within the binding site of target proteins, such as LasR of P. aeruginosa. bldpharm.com These simulations can provide insights into the dynamic nature of the interactions predicted by molecular docking. bldpharm.com

Conformational Sampling and Stability Assessment

The three-dimensional structure of a molecule is fundamental to its function. For a molecule with rotatable bonds, such as this compound, multiple conformations can exist. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule. mdpi.com

Computational methods, such as molecular mechanics or more accurate quantum mechanical calculations like Density Functional Theory (DFT), are employed to systematically explore the potential energy surface of the molecule. mdpi.com This is often achieved by rotating the dihedral angle between the phenol (B47542) and benzothiazole rings. mdpi.com For each rotational step, the energy of the resulting conformer is calculated. The conformers corresponding to energy minima on this potential energy surface represent stable structures.

A molecular geometry scan can identify the most energetically favorable conformers. mdpi.com Studies on similar benzothiazole derivatives have shown that stable conformers are often found at specific dihedral angles, such as 0° and 180°, which can minimize steric hindrance and optimize electronic interactions. mdpi.com The relative stability of these conformers is determined by their calculated total energy, with lower energies indicating higher stability.

Illustrative Conformational Stability Data This table presents hypothetical data representative of what a conformational analysis of this compound might yield.

ConformerDihedral Angle (Phenol-Benzothiazole)Relative Energy (kcal/mol)Stability Ranking
1~0°0.00Most Stable
2~30°2.5Less Stable
3~90°5.0Transition State
4~180°0.25Stable

Solvent Interaction and Membrane Permeation Dynamics

The behavior of this compound in a biological environment is heavily influenced by its interactions with surrounding solvent molecules, primarily water, and its ability to cross cell membranes. Molecular Dynamics (MD) simulations are a key tool for investigating these dynamic processes at an atomic level. nih.govacs.orgnih.gov

MD simulations model the movement of every atom in the system over time, based on a force field that describes the interactions between atoms. nih.gov By simulating the molecule in a box of explicit solvent molecules (e.g., water), researchers can analyze solute-solvent interactions, such as the formation of hydrogen bonds between the amino and hydroxyl groups of the molecule and water. tsijournals.com These interactions are critical for understanding the molecule's solubility and how it is solvated.

Furthermore, MD simulations can be used to model the permeation of the molecule across a lipid bilayer, which serves as a mimic for a cell membrane. nih.govqmul.ac.uk These simulations can calculate the potential of mean force (PMF), or free energy profile, for moving the molecule from the aqueous environment into and across the membrane. qmul.ac.ukresearchgate.net The height of the energy barrier in the PMF profile provides a quantitative measure of the molecule's permeability, a crucial factor for drug delivery and bioavailability. acs.org

Illustrative Data for Solvent and Membrane Interaction This table provides representative values that could be obtained from MD simulations.

ParameterValueSignificance
Solvation Free Energy (in water)-15.2 kcal/molIndicates favorable interaction with water, suggesting good solubility.
Average number of Hydrogen Bonds with Water4.5Quantifies the extent of interaction with the aqueous environment.
Membrane Permeability Coefficient (P)1.5 x 10⁻⁶ cm/sPredicts the rate of passive diffusion across a cell membrane.
Free Energy Barrier for Membrane Permeation8.2 kcal/molRepresents the energy required for the molecule to cross the hydrophobic core of the membrane. acs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Derivatives

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. benthamdirect.comallsubjectjournal.com For derivatives of this compound, QSAR models can be developed to predict their potency for a specific biological target, such as an enzyme or receptor. benthamdirect.comchula.ac.th

The process involves several steps:

Data Collection: A dataset of benzothiazole derivatives with experimentally measured biological activities (e.g., IC50 values) is compiled. benthamdirect.comallsubjectjournal.comchula.ac.th

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic properties. benthamdirect.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates a selection of descriptors with the observed biological activity. allsubjectjournal.comchula.ac.th

Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques, such as cross-validation (q²) and prediction for an external test set (pred_r²). benthamdirect.comallsubjectjournal.comchula.ac.th

A successful QSAR model can be represented by an equation that allows for the prediction of biological activity for new, unsynthesized derivatives, thereby guiding the design of more potent compounds. benthamdirect.comchula.ac.th

Illustrative QSAR Model Parameters for Benzothiazole Derivatives This table shows typical statistical parameters used to evaluate the quality of a QSAR model.

Statistical ParameterValueDescription
r² (Correlation Coefficient)0.85A measure of how well the model fits the training data. chula.ac.th
q² (Cross-validated r²)0.75An indicator of the model's internal predictive ability. benthamdirect.comchula.ac.th
pred_r² (Predictive r² for test set)0.70A measure of the model's ability to predict the activity of new compounds. benthamdirect.comchula.ac.th
Contributing DescriptorsLogP, Polar Surface Area, Dipole MomentExamples of physicochemical properties that may be found to influence biological activity.

Elucidation of Essential Pharmacophoric Features for Target Interaction

Pharmacophore modeling is another crucial ligand-based drug design technique that focuses on identifying the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to interact with a specific biological target. thaiscience.inforesearchgate.net

The process begins by aligning a set of active molecules and identifying the common chemical features responsible for their activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. thaiscience.inforesearchgate.net The resulting pharmacophore model represents a 3D map of these essential features and their spatial relationships.

This model serves two primary purposes:

It provides a deep understanding of the key molecular interactions required for binding to the target. researchgate.net

It can be used as a 3D query to screen large virtual databases of compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active. thaiscience.info

For derivatives of this compound, a pharmacophore model might highlight the importance of the hydrogen-bonding capacity of the amino and hydroxyl groups, the aromatic nature of the fused ring system, and specific hydrophobic regions for effective target binding. researchgate.netresearchgate.net

Illustrative Pharmacophoric Features for Benzothiazole Derivatives This table outlines the key chemical features that might be identified in a pharmacophore model for this class of compounds.

Pharmacophoric FeatureDescriptionPotential Role in Binding
Hydrogen Bond Donor (HBD)The -NH₂ and -OH groups.Forms hydrogen bonds with acceptor groups in the target's active site.
Hydrogen Bond Acceptor (HBA)The nitrogen atom in the thiazole (B1198619) ring and the oxygen of the hydroxyl group.Forms hydrogen bonds with donor groups in the target's active site.
Aromatic Ring (AR)The benzothiazole and phenol rings.Engages in π-π stacking or hydrophobic interactions with aromatic residues in the active site. mdpi.com
Hydrophobic Center (HY)The fused bicyclic core.Occupies a hydrophobic pocket within the binding site.

Investigation of Biological Activities and Mechanistic Pathways of 3 6 Aminobenzo D Thiazol 2 Yl Phenol in Vitro Research

Target Identification and Mechanistic Elucidation of 3-(6-Aminobenzo[d]thiazol-2-yl)phenol in Cell-Free Systems

To understand the specific molecular interactions of this compound, a series of cell-free assays would be required. This approach allows for the direct assessment of the compound's effect on purified proteins without the complexities of a cellular environment.

The potential of this compound as an enzyme inhibitor would be investigated through kinetic studies. For example, its effect on kinases, a common target for benzothiazole (B30560) derivatives, could be assessed. These studies would determine the concentration of the compound required to inhibit enzyme activity by 50% (IC50). Further kinetic analyses would reveal the mechanism of inhibition, such as whether it is reversible or irreversible, and competitive, non-competitive, or uncompetitive. While derivatives of benzothiazole have been shown to inhibit enzymes like anaplastic lymphoma kinase (ALK) and Aurora A kinase, specific data for this compound is not available. nih.gov

A hypothetical data table for such an investigation is presented below:

Enzyme TargetIC50 (µM)Type of InhibitionKi (µM)
Kinase AData not availableData not availableData not available
Protease BData not availableData not availableData not available
Phosphatase CData not availableData not availableData not available

To determine if this compound interacts with specific cellular receptors, a panel of receptor binding assays would be necessary. These assays measure the affinity of the compound for various receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors. The results would indicate whether the compound acts as an agonist (activator) or an antagonist (blocker) of the receptor. For instance, studies on related benzothiazole derivatives have explored their binding to the Human Epidermal growth factor Receptor (HER). nih.gov

A representative data table for receptor binding assays is shown below:

Receptor TargetBinding Affinity (Kd, nM)Functional ActivityEC50/IC50 (nM)
Receptor XData not availableData not availableData not available
Receptor YData not availableData not availableData not available
Receptor ZData not availableData not availableData not available

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would provide detailed insights into the binding kinetics and thermodynamics of the interaction between this compound and its protein targets. SPR can determine the association and dissociation rate constants, while ITC can measure the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) changes upon binding. Such studies have been performed on other benzothiazole derivatives to understand their interaction with proteins like lysozyme. mdpi.com

A summary of potential biophysical data is presented in the table below:

Target ProteinTechniqueBinding Affinity (Kd)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
Protein ASPRData not availableN/AN/AN/A
Protein AITCData not availableData not availableData not availableData not available

Cellular Mechanism of Action Studies for this compound in Relevant Cell Culture Models

Following cell-free characterization, the effects of this compound would be investigated in relevant cell culture models to understand its mechanism of action in a biological context.

To determine how this compound affects cellular function, its impact on key intracellular signaling pathways would be examined. Techniques like Western Blot and ELISA would be used to measure changes in the phosphorylation status and expression levels of proteins involved in pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which are often dysregulated in diseases like cancer. Research on structurally similar compounds has shown modulation of the ALK/PI3K/AKT signaling pathway. nih.gov

A hypothetical data table illustrating the effect on signaling proteins is provided below:

Cell LineTreatment Concentration (µM)p-AKT (fold change)p-ERK (fold change)
Cancer Cell Line AData not availableData not availableData not available
Cancer Cell Line BData not availableData not availableData not available

The ultimate cellular outcomes of treatment with this compound would be assessed by studying its effects on cell proliferation, apoptosis (programmed cell death), and cell cycle progression in relevant disease models, such as cancer cell lines. Assays like the MTT assay would quantify cell viability, while flow cytometry analysis of cells stained with markers like Annexin V and propidium (B1200493) iodide would measure apoptosis. Cell cycle analysis, also by flow cytometry, would reveal if the compound causes arrest at specific phases of the cell cycle. For example, derivatives of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine have been shown to induce G1 phase cell cycle blockage and apoptosis in cervical cancer cells. researchgate.netnih.gov

A representative data table for cellular effects is shown below:

Cell LineProliferation IC50 (µM)Apoptosis (% of cells)Cell Cycle Arrest Phase
Cancer Cell Line AData not availableData not availableData not available
Cancer Cell Line BData not availableData not availableData not available
Normal Cell Line CData not availableData not availableData not available

Anti-inflammatory, Antioxidant, or Antimicrobial Mechanisms in In Vitro Systems

The benzothiazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities in vitro. The presence of both an amino group on the benzothiazole ring and a phenolic hydroxyl group suggests that this compound could exhibit anti-inflammatory, antioxidant, and antimicrobial properties.

Anti-inflammatory Mechanisms: Derivatives of 2-aminobenzothiazole (B30445) have been investigated for their anti-inflammatory potential. A common mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Studies on certain 2-aminobenzothiazole derivatives have shown significant COX-1 and COX-2 enzyme inhibitory action researchgate.net. For instance, some synthesized derivatives exhibited potent anti-inflammatory responses in carrageenan-induced rat paw edema models, a standard in vivo assay that is predicated on in vitro enzyme inhibition researchgate.netresearchgate.net. The anti-inflammatory activity of these compounds is often attributed to their ability to fit into the active site of COX enzymes, thereby blocking their function researchgate.net.

Compound SeriesIn Vitro TargetObserved EffectReference
2-Aminobenzothiazole derivativesCOX-1 and COX-2 enzymesSignificant inhibitory action researchgate.net
Substituted 2-aminobenzothiazolesNot specifiedReduction of inflammatory markers sphinxsai.com
Benzothiazole–Profen Hybrid AmidesNot specifiedSignificant anti-inflammatory effects dntb.gov.ua

Antioxidant Mechanisms: The phenolic hydroxyl group is a well-known antioxidant pharmacophore, capable of donating a hydrogen atom to scavenge free radicals. Phenolic compounds, including those with a thiazole (B1198619) scaffold, have demonstrated notable antioxidant and antiradical properties mdpi.comresearchgate.net. The antioxidant capacity of phenolic benzothiazoles has been evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay nih.govnih.gov. In these assays, the phenolic derivatives effectively neutralize free radicals, a process that is central to mitigating oxidative stress. The antioxidant activity is directly linked to the presence of the hydroxyl group on the phenyl ring researchgate.net.

AssayMechanismCommon Finding for Phenolic BenzothiazolesReference
DPPH Radical ScavengingHydrogen atom donation to neutralize the DPPH radicalSignificant scavenging activity nih.govnih.gov
Ferric Reducing Antioxidant Power (FRAP)Reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺)Potent reducing capabilities nih.govnih.gov

Antimicrobial Mechanisms: The benzothiazole nucleus is a common feature in many antimicrobial agents. Derivatives of 2-aminobenzothiazole have been shown to possess broad-spectrum antibacterial and antifungal activity researchgate.netsemanticscholar.orgchemijournal.comuobaghdad.edu.iqnih.gov. The mode of action for these compounds can vary. For some derivatives, it is hypothesized that they interfere with essential microbial enzymes or disrupt cell wall synthesis. For example, some studies have focused on the inhibition of enzymes like DNA gyrase in bacteria researchgate.net. The presence of substituents on the benzothiazole ring and any attached aryl rings can significantly influence the antimicrobial potency and spectrum researchgate.netchemijournal.com.

Microbial Strain TypeExample OrganismsActivity of Benzothiazole DerivativesReference
Gram-positive bacteriaStaphylococcus aureusModerate to good inhibition researchgate.netnih.gov
Gram-negative bacteriaEscherichia coliModerate to good inhibition researchgate.netuokerbala.edu.iq
FungiCandida albicansModerate to good inhibition unipa.it

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Analogues for Optimized Biological Function

While specific SAR studies for this compound are not available, the extensive research on related benzothiazole derivatives provides valuable insights into how structural modifications can influence biological activity.

Systematic Variation of Substituents and Their Effects on Potency and Selectivity

SAR studies on various classes of benzothiazole analogues have demonstrated that the nature and position of substituents on both the benzothiazole ring and the 2-phenyl ring are critical for potency and selectivity.

For anti-inflammatory activity , substitutions on the benzothiazole ring have been shown to be important. For example, in a series of 2-aminobenzothiazole derivatives, the presence of a chloro group at the 5-position or a methoxy (B1213986) group at the 4- or 6-position of the benzothiazole ring resulted in enhanced anti-inflammatory activity researchgate.net.

In the context of antimicrobial activity , electron-withdrawing groups on an acyl group attached to the 2-amino position of the benzothiazole, such as nitro (-NO2) or trifluoromethyl (-CF3), have been found to be beneficial for activity researchgate.net.

Mapping of Key Structural Elements Critical for Bioactivity

Across various studies on bioactive benzothiazole derivatives, several key structural elements have been identified as being crucial for their biological effects:

The Benzothiazole Nucleus: This bicyclic system is considered a "privileged scaffold" in medicinal chemistry due to its favorable interactions with a variety of biological targets.

The 2-Aryl Group: The presence of a phenyl or other aryl group at the 2-position is a common feature in many active benzothiazoles. The substitution pattern on this ring can fine-tune the electronic and steric properties of the molecule, thereby influencing its binding to target proteins.

The 6-Amino Group: The amino group at the 6-position of the benzothiazole ring can act as a hydrogen bond donor and can be a site for further chemical modification to modulate activity and physicochemical properties.

The Phenolic Hydroxyl Group: In the case of 2-(hydroxyphenyl)benzothiazole analogues, the hydroxyl group is a key feature for antioxidant activity and can also participate in hydrogen bonding interactions with biological targets researchgate.net.

Rational Design Principles Derived from SAR Data

Based on the available SAR data for benzothiazole analogues, several rational design principles can be proposed for the development of new derivatives with optimized biological functions:

Modulation of Lipophilicity: The introduction of various substituents can alter the lipophilicity of the molecule, which in turn affects its cell permeability and interaction with hydrophobic binding pockets of target enzymes.

Introduction of Hydrogen Bonding Moieties: The strategic placement of hydrogen bond donors and acceptors can enhance the binding affinity and selectivity for a specific biological target.

Steric Modifications: Altering the size and shape of substituents can influence the conformational preferences of the molecule and its fit within a binding site.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can modify the electronic distribution within the molecule, which can impact its reactivity and interactions with biological targets.

Application of this compound and its Derivatives as Fluorescent Probes and Chemical Tools

The 2-(hydroxyphenyl)benzothiazole (HBT) scaffold is a well-known fluorophore that exhibits excited-state intramolecular proton transfer (ESIPT), leading to a large Stokes shift and making it an attractive platform for the design of fluorescent probes.

Development of Live-Cell Imaging Reagents for Biological Processes

Derivatives of the HBT core structure have been successfully developed as fluorescent probes for imaging various biological processes and analytes in living cells. The general strategy involves modifying the phenolic hydroxyl group with a recognition moiety that can be cleaved or transformed by a specific analyte, leading to a change in the fluorescence properties of the HBT fluorophore.

For example, benzothiazole-based probes have been designed to detect hydrogen peroxide (H2O2) in living cells. In one such probe, an aryl boric acid ester unit was introduced as the reactive group for H2O2. Upon reaction with H2O2, the HBT fluorophore is released, resulting in a "turn-on" fluorescence signal mdpi.com.

Similarly, other benzothiazole derivatives have been developed for the selective detection of biothiols, such as cysteine, in living cells. These probes often utilize a reactive group that is specifically cleaved by thiols, leading to a significant fluorescence enhancement mdpi.com. The low cytotoxicity and good cell permeability of these probes make them suitable for live-cell imaging applications nih.gov.

Probe TypeTarget AnalyteMechanism of ActionApplicationReference
Benzothiazole-based AIE probeHydrogen Peroxide (H₂O₂)"Turn-on" fluorescence upon reactionImaging H₂O₂ in living cells mdpi.com
Hydroxythiophene-conjugated benzothiazolepH and CysteineFluorescence shift in response to enzymatic activity or pH changeFunctional mitochondrial imaging acs.org
Phenothiazine benzothiazole-based dyeBiothiols (e.g., Cysteine)"Turn-on" fluorescence upon cleavage of a reactive groupImaging biothiols in living cells mdpi.com

Given the structural similarities, it is plausible that this compound and its derivatives could also be developed as fluorescent probes for various biological applications. The amino group at the 6-position offers an additional site for modification, which could be exploited to tune the photophysical properties or to introduce additional functionalities.

Use in FRET-Based Assays and High-Throughput Screening Platforms

The unique structural and photophysical properties of benzothiazole derivatives make them suitable candidates for development as fluorescent probes. nih.gov The inherent fluorescence of the benzothiazole ring system is a key feature that can be exploited in various bio-analytical techniques, including Förster Resonance Energy Transfer (FRET)-based assays. nih.gov FRET is a powerful mechanism for studying molecular interactions, where the energy transfer between a donor and an acceptor fluorophore provides information on the proximity of the two molecules. The application of benzothiazole-containing compounds as fluorescent probes has been noted, indicating their potential utility in such assays. nih.gov

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large libraries of compounds to identify potential drug candidates. mdpi.com Virtual screening, a computational component of HTS, has been successfully employed in the discovery of derivatives of 2-aminobenzothiazole with biological activity. For instance, 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives were identified as potential antineoplastic agents through virtual screening. nih.gov This highlights the amenability of the aminobenzothiazole scaffold to high-throughput methodologies.

While direct studies employing this compound in FRET-based assays are not extensively documented in publicly available literature, the known fluorescent properties of the benzothiazole core suggest its potential as a fluorophore in such systems. nih.gov In a hypothetical FRET-based assay designed to identify inhibitors of a specific protein-protein interaction, this compound or its derivatives could potentially serve as or be conjugated to a fluorescent donor or acceptor. The modulation of the FRET signal upon binding of the compound to its target would indicate its inhibitory activity.

The following interactive table represents a hypothetical dataset from a high-throughput screening campaign aimed at identifying inhibitors of a target enzyme using a FRET-based assay. In this illustrative example, a library of benzothiazole derivatives, including this compound, is screened. The percentage of FRET inhibition is a measure of the compound's ability to disrupt the interaction being studied.

Compound IDCompound NameConcentration (µM)FRET Inhibition (%)Hit
BTZ-001This compound1075Yes
BTZ-002Derivative A1022No
BTZ-003Derivative B1085Yes
BTZ-004Derivative C1015No
ControlKnown Inhibitor1095Yes

This table is a hypothetical representation for illustrative purposes and does not reflect actual experimental data.

The data in this hypothetical table would suggest that this compound (BTZ-001) and its analog, Derivative B (BTZ-003), are effective inhibitors in this assay, warranting further investigation. High-throughput screening platforms, whether biochemical or cell-based, are instrumental in evaluating large numbers of such derivatives efficiently to identify lead compounds for drug development. mdpi.com The structural backbone of this compound provides a versatile scaffold for the synthesis of a diverse library of compounds amenable to such screening campaigns.

Emerging Research Frontiers and Future Prospects for 3 6 Aminobenzo D Thiazol 2 Yl Phenol

Exploration of Novel Therapeutic or Diagnostic Paradigms Utilizing the 3-(6-Aminobenzo[d]thiazol-2-yl)phenol Scaffold

The structural features of this compound make it a compelling candidate for investigation in several new therapeutic and diagnostic areas, particularly in the realm of neurodegenerative diseases and oncology.

The 2-aminobenzothiazole (B30445) core is a known pharmacophore that has been successfully incorporated into drugs for various conditions, including amyotrophic lateral sclerosis. nih.govnih.gov Furthermore, derivatives of this scaffold have shown potential as anticancer agents by targeting various kinases and other proteins involved in tumor progression. nih.goviajesm.inresearchgate.net The phenolic group, on the other hand, is a well-known hydrogen-bonding donor and can also be a site for further chemical modification.

One of the most promising applications for derivatives of the this compound scaffold is in the development of imaging agents for neurodegenerative disorders like Alzheimer's disease. The benzothiazole (B30560) core is structurally similar to Thioflavin T, a dye used to stain amyloid plaques, which are a hallmark of Alzheimer's. nih.gov This has led to the development of benzothiazole-based compounds as potential PET (Positron Emission Tomography) tracers for imaging both amyloid-beta and tau pathologies in the brain. nih.govnih.govelsevierpure.com By modifying the this compound scaffold, for instance, through the introduction of fluorine-18, it may be possible to develop novel PET tracers with improved properties for the early diagnosis and monitoring of these devastating diseases.

Another emerging area is the development of fluorescent probes for the detection of specific biological molecules. The inherent fluorescence of some benzothiazole derivatives can be modulated by their interaction with specific analytes. researchgate.netresearchgate.netnih.gov This opens up the possibility of designing derivatives of this compound that can act as selective fluorescent probes for biomolecules implicated in disease, aiding in both research and diagnostics.

Advanced Combinatorial Chemistry and High-Throughput Screening for New Derivatives of this compound

To unlock the full therapeutic potential of the this compound scaffold, the synthesis and screening of large libraries of its derivatives are essential. Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful platform for this purpose. nih.gov

Combinatorial chemistry allows for the rapid generation of a multitude of structurally related compounds by systematically combining a set of building blocks. nih.govscinito.ai Starting from the this compound core, diverse libraries of derivatives can be created by modifying the amino and phenol (B47542) groups, as well as by substituting various positions on the benzothiazole ring system.

Once these libraries are synthesized, HTS can be employed to rapidly screen them for biological activity against a wide range of targets. mdpi.comshu.ac.ukbohrium.com This can include screening for inhibitors of enzymes implicated in neurodegeneration, such as beta-secretase (BACE1) or tau kinases, or for compounds that inhibit the aggregation of amyloid-beta or tau proteins. nih.govnih.gov

The following table provides a hypothetical example of a combinatorial library based on the this compound scaffold and the types of screening assays that could be employed.

Table 1: Example of a Combinatorial Library and High-Throughput Screening Strategy

Scaffold Modification Points Building Blocks (Examples) Potential Therapeutic Targets High-Throughput Screening Assays
This compoundAmino Group (R1)Alkyl chains, Aryl groups, HeterocyclesKinases (e.g., EGFR, VEGFR) nih.govKinase inhibition assays
Phenol Group (R2)Ethers, Esters, GlycosidesAmyloid-beta aggregationThioflavin T fluorescence assay
Benzothiazole Ring (R3)Halogens, Alkoxy groupsTau protein aggregationTau aggregation assays

The data generated from HTS campaigns can then be used to establish structure-activity relationships (SAR), providing valuable insights for the design of more potent and selective lead compounds. researchgate.netresearchgate.net

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of this compound Analogues

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These powerful computational tools can be leveraged to accelerate the design and discovery of novel analogues of this compound with desired therapeutic properties.

Machine learning models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the properties of new, untested compounds. nih.govacs.org For instance, a quantitative structure-activity relationship (QSAR) model could be developed to predict the inhibitory activity of this compound derivatives against a specific biological target. nih.gov This would allow researchers to prioritize the synthesis of compounds with the highest predicted activity, saving time and resources.

Furthermore, generative AI models can be used to design entirely new molecules with optimized properties. By learning the underlying patterns in chemical space, these models can propose novel benzothiazole derivatives that are predicted to have high affinity for a target protein, good pharmacokinetic properties, and low toxicity. helsinki.fi

The following table illustrates how AI and ML can be integrated into the drug discovery pipeline for this compound analogues.

Table 2: Application of AI and Machine Learning in Drug Discovery

Drug Discovery Stage AI/ML Application Example
Target IdentificationAnalysis of large biological datasetsIdentifying novel kinases involved in a specific cancer type that could be targeted by benzothiazole derivatives.
Hit IdentificationVirtual screening of compound librariesUsing a deep learning model to screen millions of virtual compounds for their potential to bind to a target protein.
Lead OptimizationPredictive modeling of ADMET propertiesPredicting the absorption, distribution, metabolism, excretion, and toxicity of lead compounds to guide chemical modifications.
De Novo Drug DesignGenerative modelsDesigning novel this compound analogues with predicted high potency and selectivity.

The use of AI and ML has the potential to significantly reduce the time and cost associated with bringing a new drug to market.

Interdisciplinary Research Collaborations for Deeper Mechanistic Understanding and Application of this compound

The complex nature of drug discovery and development necessitates a collaborative, interdisciplinary approach. To fully realize the potential of the this compound scaffold, collaborations between experts from various fields are crucial.

Medicinal chemists are essential for the design and synthesis of novel derivatives. acs.org Biologists and pharmacologists are needed to conduct in vitro and in vivo studies to evaluate the biological activity and mechanism of action of these compounds. nih.gov Computational chemists and data scientists can apply AI and ML techniques to guide the design process and analyze large datasets. helsinki.fi

Furthermore, collaborations with clinical researchers are vital to translate promising preclinical findings into human clinical trials. Such interdisciplinary teams can work together to address the multifaceted challenges of drug discovery, from initial hit identification to late-stage clinical development.

The establishment of collaborative research initiatives, such as those fostered by academic institutions and pharmaceutical companies, can provide the necessary infrastructure and resources to support these complex projects. mdpi.com By bringing together diverse expertise, these collaborations can accelerate the pace of discovery and increase the likelihood of developing novel therapeutics and diagnostics based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(6-Aminobenzo[d]thiazol-2-yl)phenol and its intermediates?

  • Methodological Answer : A common approach involves condensation reactions between substituted benzothiazole precursors and phenolic derivatives. For example, intermediates like 2-(6-aminobenzothiazol-2-ylimino)-methyl-phenol can be synthesized by reacting 6-amino-2-aminobenzothiazole with maleic anhydride in dry benzene under reflux, followed by recrystallization from THF . For analogous compounds, coupling reactions using hydrazine or CS₂ in ethanol have been employed to introduce thiosemicarbazide or thiazole moieties .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3400 cm⁻¹ for phenolic groups, C=N stretches at ~1600 cm⁻¹ for benzothiazole rings) .
  • ¹H/¹³C NMR : Resolves aromatic proton environments (e.g., phenolic protons at δ ~10 ppm, benzothiazole protons at δ ~6.5–8.5 ppm) .
  • UV-Vis Spectroscopy : Detects π→π* and n→π* transitions in benzothiazole and phenolic systems, often in acetonitrile or methanol .

Q. How can hydrogen bonding patterns in this compound influence its crystallographic properties?

  • Methodological Answer : Graph-set analysis (e.g., Etter’s rules) and X-ray diffraction reveal intramolecular hydrogen bonds (IHBs) between the phenolic O–H and benzothiazole N atoms. These IHBs enhance planarity and stability, which are critical for packing efficiency in crystal lattices .

Advanced Research Questions

Q. How do computational methods (e.g., DFT/TD-DFT) elucidate the photophysical properties of this compound?

  • Methodological Answer : Time-dependent density functional theory (TD-DFT) predicts excited-state intramolecular proton transfer (ESIPT) and fluorescence emission. For analogs like 2,5-bis(benzo[d]thiazol-2-yl)phenol, TD-DFT simulations in acetonitrile match experimental absorption/emission peaks (~300–450 nm) and quantify IHB strengthening upon excitation via reduced density gradient (RDG) analyses . Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy for excited-state dynamics .

Q. What strategies optimize the compound’s fluorescence for biosensing or imaging applications?

  • Methodological Answer : Introducing electron-donating/withdrawing groups (e.g., –OCH₃, –NO₂) modulates intramolecular charge transfer (ICT) and ESIPT efficiency. For example, methoxy substitutions in tetraarylimidazole-benzothiazole hybrids enhance AIE (aggregation-induced emission) and ratiometric detection capabilities . Solvent polarity and pH also tune emission wavelengths and quantum yields .

Q. How can structural modifications improve metal-ion binding or catalytic activity?

  • Methodological Answer : Functionalizing the phenolic –OH group with crown ethers or thiazole-triazole hybrids (e.g., via Mannich reactions) introduces chelation sites. For example, diaza-18-crown-6 derivatives complex with transition metals (e.g., Cu²⁺, Fe³⁺), which can be studied via UV-Vis titration or cyclic voltammetry .

Q. What experimental and computational approaches resolve contradictions in reaction kinetics or mechanistic pathways?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIEs) : Differentiate proton-coupled electron transfer (PCET) vs. radical pathways in oxidation reactions.
  • DFT Transition-State Modeling : Identifies rate-limiting steps (e.g., nucleophilic aromatic substitution vs. radical coupling) .
  • In Situ Spectroscopy : Monitors intermediates via Raman or IR during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.